
Hydron;sulfanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydron sulfide (H2S) is a colorless gas that is commonly known for its unpleasant odor of rotten eggs. However, in recent years, it has been discovered that H2S plays an important role in various physiological and biochemical processes in the body. This has led to an increase in research on H2S and its potential applications in medicine and other fields.
Mécanisme D'action
Hydron;sulfanide exerts its effects through various mechanisms, including the modulation of ion channels, the activation of enzymes, and the regulation of gene expression. Hydron;sulfanide has been found to interact with various proteins and enzymes, including potassium channels, cytochrome c oxidase, and nitric oxide synthase.
Effets Biochimiques Et Physiologiques
Hydron;sulfanide has been found to have various biochemical and physiological effects, including its role in vasodilation, regulation of blood pressure, and anti-inflammatory effects. Hydron;sulfanide has also been found to have antioxidant properties and to play a role in the regulation of cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Hydron;sulfanide has various advantages for use in lab experiments, including its low cost, ease of synthesis, and ability to penetrate cell membranes. However, Hydron;sulfanide is also highly reactive and can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on Hydron;sulfanide, including its use as a therapeutic agent for various diseases, its potential for use in regenerative medicine, and its role in aging and longevity. Further research is also needed to better understand the mechanisms of action of Hydron;sulfanide and its potential applications in various fields.
In conclusion, Hydron;sulfanide is a promising area of research with many potential applications in medicine and other fields. Further research is needed to fully understand the mechanisms of action of Hydron;sulfanide and its potential applications, but the current evidence suggests that Hydron;sulfanide has many beneficial effects on the body and has the potential to be a valuable therapeutic agent.
Méthodes De Synthèse
Hydron;sulfanide can be synthesized through various methods, including the reaction of sulfur with hydrogen gas, the reaction of metal sulfides with acid, and the decomposition of organic matter. The most commonly used method for Hydron;sulfanide synthesis is the reaction of sulfur with hydrogen gas, which produces Hydron;sulfanide and is catalyzed by metal oxides.
Applications De Recherche Scientifique
Hydron;sulfanide has been found to have various applications in scientific research, including its use as a signaling molecule in the cardiovascular system, its role in regulating inflammation, and its potential as a therapeutic agent for various diseases. Hydron;sulfanide has also been studied for its potential use in cancer treatment and as a neuroprotective agent.
Propriétés
Numéro CAS |
156320-25-1 |
|---|---|
Nom du produit |
Hydron;sulfanide |
Formule moléculaire |
H2S |
Poids moléculaire |
34.08 g/mol |
Nom IUPAC |
hydron;sulfanide |
InChI |
InChI=1S/H2S/h1H2 |
Clé InChI |
RWSOTUBLDIXVET-UHFFFAOYSA-N |
SMILES |
[H+].[SH-] |
SMILES canonique |
[H+].[SH-] |
Point d'ébullition |
-76.59 °F at 760 mm Hg (EPA, 1998) -60.33 °C -60 °C -76.59°F -77°F |
Color/Form |
Colorless gas [Shipped as a liquefied compressed gas]. |
Densité |
0.916 at -76 °F (EPA, 1998) d -60 0.99 1.5392 g/L at 0 °C at 760 mm Hg; Gas: 1.19 (Air = 1.00) Relative density (water = 1): 0.92 0.916@76°F 1.19(relative gas density) |
Point d'éclair |
Flammable gas NA (Gas) |
melting_point |
-121.9 °F (EPA, 1998) Mp -82.9 ° -85.49 °C -85.49°C -85 °C -121.88°F -122°F |
Autres numéros CAS |
7704-34-9 7783-06-4 |
Description physique |
Hydrogen sulfide appears as a colorless gas having a strong odor of rotten eggs. Boiling point -60.2°C. Shipped as a liquid confined under its own vapor pressure. Density (liquid) 8.3 lb / gal. Contact with the unconfined liquid can cause frostbite by evaporative cooling. Gas is very toxic by inhalation. Fatigues the sense of smell which cannot be counted on to warn of the continued presence of the gas. Prolonged exposure of closed containers to heat may result in their violent rupturing and rocketing. Rate of onset: Immediate & Delayed Persistence: Minutes to hours Odor threshold: 0.1 ppm Source/use/other hazard: Disinfectant lubricant/oils; interm for HC manufacture; deadens sense of smell. GasVapor; GasVapor, Liquid; Liquid Liquid COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR OF ROTTEN EGGS. Flammable, poisonous, colorless gas with a strong odor of rotten eggs. Colorless gas with a strong odor of rotten eggs. [Note: Sense of smell becomes rapidly fatigued & can NOT be relied upon to warn of the continuous presence of H2S. Shipped as a liquefied compressed gas.] |
Pictogrammes |
Flammable; Acute Toxic; Environmental Hazard |
Numéros CAS associés |
13465-07-1 (H2S2) |
Durée de conservation |
Water solns of H2S are not stable, absorbed oxygen causes the formation of elemental sulfur, and the solns become turbid rapidly. |
Solubilité |
0.4 % (NIOSH, 2016) 3.74 mg/mL at 21 °C 1 g dissolves in 94.3 ml absolute alcohol at 20 °C; 1 g dissolves in 48.5 mL ether at 20 °C In water, 3980 mg/L at 20 °C Soluble in glycerol, gasoline, kerosene, carbon disulfide, crude oil. Soluble in certain polar organic solvents, notably methanol, acetone, propylene carbonate, sulfolane, tributyl phosphate, various glycols, and glycol ethers. N-Methylpyrrolidine dissolves 49 ml/g at 20 °C at atmospheric pressure. Solubility in water, g/100ml at 20 °C: 0.5 0.4% |
Synonymes |
Hydrogen Sulfide Hydrogen Sulfide (H2(Sx)) Hydrogen Sulfide (H2S2) Hydrogen Sulfide (H2S3) Sulfide, Hydrogen |
Densité de vapeur |
1.19 (EPA, 1998) (Relative to Air) 1.189 (Air = 1) Relative vapor density (air = 1): 1.19 1.09 |
Pression de vapeur |
15200 mm Hg at 77.9 °F (EPA, 1998) 1.36X10+4 mm Hg at 20 °C Vapor pressure, kPa at 20 °C: 1880 15200 mmHG at -77.9°F 17.6 atm |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



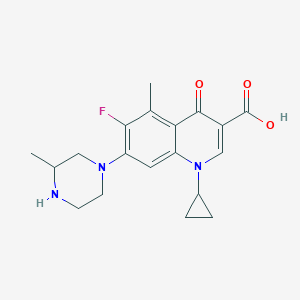

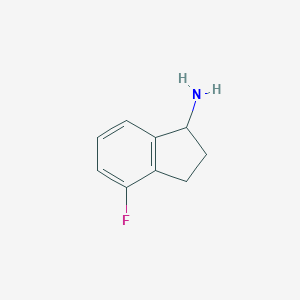

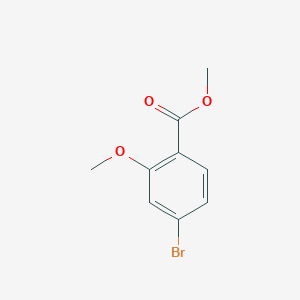
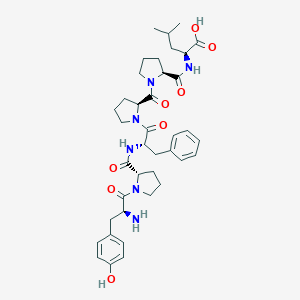
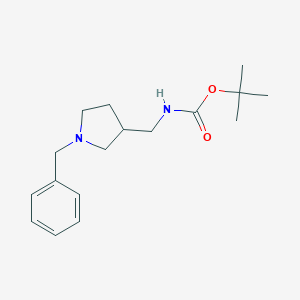
![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)
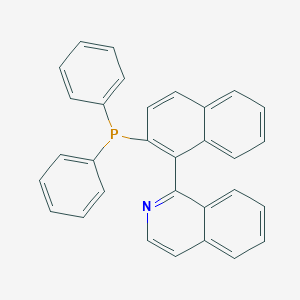
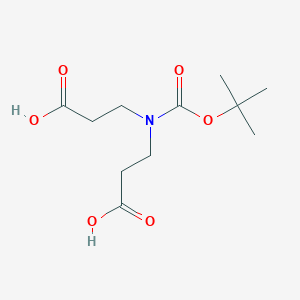
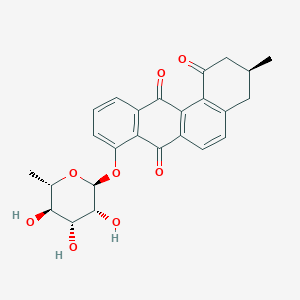


![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)